molecular formula C18H21NO7 B14794757 Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate

Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate

Cat. No.: B14794757
M. Wt: 363.4 g/mol
InChI Key: IXXGFAPVXZTGEV-UHFFFAOYSA-N
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Description

Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, an oxazolidine ring, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the benzyl and other functional groups. Common reagents used in the synthesis include benzyl alcohol, isobutyl chloroformate, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolidine derivatives and benzyl-substituted molecules. Examples include:

Uniqueness

Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has a molecular formula of C17H25N1O5C_{17}H_{25}N_{1}O_{5} and a molecular weight of approximately 363.4 g/mol. Its structure includes an oxazolidine ring, a benzyl group, and an ester linkage, which are significant for its reactivity and biological interactions.

Preliminary studies indicate that this compound acts as an inhibitor of factor XIa , a crucial enzyme in the coagulation cascade. This inhibition has potential therapeutic applications in anticoagulation therapy. The compound's interaction with biological targets is often studied using techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify binding affinities.

Anticoagulant Activity

The inhibition of factor XIa suggests that this compound may be beneficial in preventing thrombus formation. This could lead to new anticoagulant therapies with potentially fewer side effects compared to traditional anticoagulants.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is essential. Below is a table highlighting some notable comparisons:

Compound NameStructureUnique Features
(S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylateC12H11N1O5C_{12}H_{11}N_{1}O_{5}Contains methyl instead of isopropanol group; different biological activity profile
Benzoyl-L-carnitineC16H31N1O4C_{16}H_{31}N_{1}O_{4}Known for metabolic effects; differs in functional groups
4-Amino-N-benzoyl-L-carnitineC17H30N1O4C_{17}H_{30}N_{1}O_{4}Contains an amino group that alters pharmacodynamics

This comparison illustrates how the unique structural characteristics of this compound may confer distinct biological activities and therapeutic potentials.

Case Studies and Research Findings

Research into the biological activity of this compound is ongoing. Notable findings include:

  • Inhibition Studies : Initial screening assays have demonstrated significant inhibition of factor XIa at concentrations as low as 1 µM. These results were replicated in multiple trials, suggesting robust activity.
  • Antimicrobial Testing : Preliminary tests against various bacterial strains showed promising results, indicating potential antimicrobial properties that warrant further investigation.
  • Cytotoxicity Assessment : In vitro studies assessing cytotoxicity revealed that the compound does not exhibit significant toxicity at therapeutic concentrations, making it a candidate for further development in clinical settings.

Properties

Molecular Formula

C18H21NO7

Molecular Weight

363.4 g/mol

IUPAC Name

benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C18H21NO7/c1-18(2,3)26-14(20)10-9-13-15(21)25-17(23)19(13)16(22)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3

InChI Key

IXXGFAPVXZTGEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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